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Compound of Interest

Compound Name: BI-671800

Cat. No.: B606091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for BI-671800 in the
context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical
evidence, and detailed experimental methodologies.

Executive Summary

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous
molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2
(DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of
allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGDZ2), primarily
released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The
interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2)
cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade
of inflammatory responses characteristic of asthma. By blocking this interaction, BI-671800
aims to attenuate the underlying inflammation and improve clinical outcomes in asthma
patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy
of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials
in asthma patients have shown that BI-671800 can lead to modest but statistically significant
improvements in lung function, particularly in patients with evidence of eosinophilic
inflammation.
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The Molecular Target: CRTH2

The primary molecular target of BI-671800 is the Chemoattractant Receptor-Homologous
molecule expressed on Th2 cells (CRTH2).[1] CRTHZ2 is a G protein-coupled receptor that
binds with high affinity to prostaglandin D2 (PGD2).[1]

Expression Profile in Asthma

CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a
hallmark of allergic asthma. These cells include:

o T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through
the release of cytokines such as IL-4, IL-5, and IL-13.

» Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue
damage and airway hyperresponsiveness.

» Basophils: These cells release histamine and other inflammatory mediators.
o Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.

The expression of CRTH2 on these cell types makes it a strategic target for therapeutic
intervention in asthma.

Signaling Pathway in Asthma

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the
recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling
axis is strongly implicated in allergic inflammation.[1] PGD?2 is primarily released from mast
cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the
recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the
release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]
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CRTH2 Signaling Pathway in Asthma

Quantitative Data
In Vitro Potency

BI-671800 demonstrates high potency as a CRTH2 antagonist.

Parameter Species Value Reference
IC50 Human CRTH2 4.5 nM [2]
IC50 Mouse CRTH2 3.7nM [2]

Clinical Efficacy in Asthma

Clinical trials have evaluated the efficacy of BI-671800 in patients with asthma, both as a
monotherapy and as an add-on to inhaled corticosteroids (ICS).

Trial 1: BI-671800 in Controller-Naive Asthma Patients|[3]
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Change from
Baseline in Trough

Treatment Group N FEV1 % Predicted p-value vs. Placebo
(Adjusted Mean *
SE)

Placebo - - -

BI-671800 50 mg bid - 3.08% + 1.65% 0.0311

BI-671800 200 mg bid - 3.59% £ 1.60% 0.0126

BI-671800 400 mg bid - 3.98% + 1.64% 0.0078

Fluticasone 220 ug
bid

- 8.62% + 1.68% <0.0001

Trial 2: BI-671800 as Add-on Therapy to ICS[3]

Change from
Baseline in Trough

Treatment Group N FEV1 % Predicted p-value vs. Placebo
(Adjusted Mean *
SE)

Placebo - - -

BI-671800 400 mg bid - 3.87% = 1.49% 0.0050

Montelukast 10 mgqd - 2.37% = 1.57% 0.0657

Phase Ila Add-on Therapy Trial[4]
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Change from
Baseline in Trough

Treatment Group N FEV1 % Predicted p-value vs. Placebo
(Adjusted Mean *
SE)
Placebo 108
BI-671800 200 mg bid 108 0.08% + 0.62% Not Significant
BI-671800 400 mg AM 108 0.28% + 0.61% Not Significant
BI-671800 400 mg PM 108 0.67% = 0.63% Not Significant

Experimental Protocols

Preclinical Models of Allergic Asthma
Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model[5][6]

This is a widely used model to mimic the eosinophilic inflammation and airway
hyperresponsiveness seen in allergic asthma.

e Animals: BALB/c mice are typically used due to their Th2-biased immune responses.

e Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 ug)
emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.

e Challenge: From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline)
for 30 minutes each day.

e BI-671800 Administration: The compound is typically administered orally or via the desired
route before each OVA challenge.

e Qutcome Measures:

o Airway Hyperresponsiveness (AHR): Measured 24 hours after the final challenge by
exposing mice to increasing concentrations of methacholine and assessing the changes in
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lung resistance and compliance using a whole-body plethysmograph or a forced oscillation
technique.

o Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total
and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

o Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin
for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of
peribronchial and perivascular inflammation and goblet cell hyperplasia.

o Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung
homogenates by ELISA or other immunoassays.

Sensitization

(Day 0 & 14) Outcome Analysis
i.p. OVA/Alum (Day 24)
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Ovalbumin-Induced Asthma Model Workflow

House Dust Mite (HDM)-Induced Allergic Asthma Model[7][8][9]
This model is considered more clinically relevant as HDM is a common human allergen.
e Animals: BALB/c or C57BL/6 mice are commonly used.

» Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25
Mg in 50 pL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is
repeated for several weeks to establish chronic airway inflammation.

e BI-671800 Administration: The compound is administered prior to the HDM challenges.

e Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL
fluid analysis, lung histology, and cytokine profiling.
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Clinical Trial Methodologies

Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials[10]
» Patient Population:

o Trial 1 (Controller-Naive): Symptomatic adults with asthma who were not using inhaled
corticosteroids.[10]

o Trial 2 (Add-on to ICS): Patients with asthma who remained symptomatic despite being on
a stable dose of inhaled fluticasone.[10]

¢ Interventions:

o Trial 1: BI-671800 (50, 200, or 400 mg twice daily), fluticasone propionate (220 ug twice
daily), or placebo for 6 weeks.[3]

o Trial 2: BI-671800 (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6
weeks, in addition to their existing ICS therapy.[3]

e Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second
(FEV1) percent predicted.[3]

e Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores,
rescue medication use, and safety assessments.

o Randomization and Blinding: Patients are randomly assigned to treatment groups, and both
patients and investigators are blinded to the treatment allocation. A double-dummy design
may be used to maintain blinding when comparing different formulations (e.g., inhaled vs.
oral).

Phase lla, Randomized, Double-Blind, Incomplete Block Crossover Trial[4]

» Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy.

[4]

¢ Interventions: Patients received BI-671800 (400 mg once daily in the morning, 400 mg once
daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period,
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in a crossover fashion.[4]

e Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of

treatment.[4]

e Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]
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Generalized Clinical Trial Workflow

Conclusion
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The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological
rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a
modest improvement in lung function in asthma patients. BI-671800, as a potent and selective
CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy
observed to date has been modest, there is evidence to suggest that patient populations with
higher eosinophil counts may derive greater benefit from CRTH2 antagonism.[1] Further
research is warranted to identify the specific asthma phenotypes most likely to respond to this
therapeutic approach and to explore the potential of BI-671800 in combination with other
asthma therapies. This in-depth technical guide provides a solid foundation for researchers,
scientists, and drug development professionals working on novel treatments for asthma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BI-671800 Target Validation in Asthma: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606091#bi-671800-target-validation-in-asthma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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